Methyl 3-(2-methoxybenzamido)-5-phenylthiophene-2-carboxylate
Description
Methyl 3-(2-methoxybenzamido)-5-phenylthiophene-2-carboxylate is a thiophene-based derivative characterized by a methoxy-substituted benzamido group at the 3-position and a phenyl group at the 5-position of the thiophene ring.
Properties
IUPAC Name |
methyl 3-[(2-methoxybenzoyl)amino]-5-phenylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4S/c1-24-16-11-7-6-10-14(16)19(22)21-15-12-17(13-8-4-3-5-9-13)26-18(15)20(23)25-2/h3-12H,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIQWTXWMZYSBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=C(SC(=C2)C3=CC=CC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-methoxybenzamido)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the acylation of 3-amino-5-phenylthiophene-2-carboxylic acid with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-methoxybenzamido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, targeting the carbonyl groups to yield corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, facilitated by reagents like bromine or chlorinating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Bromine, chlorinating agents, dichloromethane as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Methyl 3-(2-methoxybenzamido)-5-phenylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of advanced materials, including organic semiconductors and photovoltaic cells
Mechanism of Action
The mechanism of action of Methyl 3-(2-methoxybenzamido)-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it could act as an inhibitor of kinases or other signaling proteins, disrupting cellular pathways involved in disease progression .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s structural analogs differ primarily in substituent groups on the thiophene core, influencing electronic properties, steric effects, and biological interactions.
Table 1: Structural Comparison of Thiophene Carboxylate Derivatives
*Calculated based on substituents; †Estimated.
Key Observations:
- Substituent Diversity: The target compound’s 2-methoxybenzamido group distinguishes it from analogs with simpler acetamido (e.g., ) or benzothiazole carboxamido (e.g., ) groups. The methoxy group may enhance lipophilicity and π-π stacking interactions compared to methyl or amino substituents.
- Molecular Weight: The target’s higher molecular weight (~402 vs.
- Biological Relevance : The dichlorobenzamido analog in is linked to pesticidal activity, suggesting that halogenation (absent in the target) may enhance stability or toxicity.
Physicochemical Properties
- Solubility : The target’s methyl ester and phenyl groups likely reduce aqueous solubility compared to diethyl esters (e.g., ).
- Density/Acidity : The benzothiazole analog in has a predicted density of 1.420 g/cm³ and pKa ~10.24, suggesting moderate hydrophobicity. The target’s methoxy group may lower acidity relative to electron-withdrawing substituents (e.g., nitro in ).
Biological Activity
Methyl 3-(2-methoxybenzamido)-5-phenylthiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: CHNOS
- Molecular Weight: 299.36 g/mol
- CAS Number: 2228755-97-1
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including anti-inflammatory and anticancer properties. Its structural components contribute to its interaction with biological targets, particularly in cancer cell lines.
Anti-Cancer Activity
- Mechanism of Action:
- Case Studies:
Anti-Inflammatory Activity
This compound also exhibits anti-inflammatory effects by modulating inflammatory mediators. Research suggests it may inhibit the production of pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.
Data Table: Biological Activity Summary
Research Findings
Recent studies have highlighted the compound's effectiveness against specific cancer types. For instance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
